Superior Inhibition of Bacterial DXR Enzyme Compared to EGCG
Catechin 5-O-gallate (GCG) demonstrates a significantly stronger inhibitory effect on the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the MEP terpenoid biosynthetic pathway, compared to its epimer EGCG. The IC50 for GCG was determined to be 27.5 μM, while EGCG exhibited a much weaker effect with an IC50 of approximately 210 μM [1]. This represents an ~7.6-fold increase in potency for GCG.
| Evidence Dimension | IC50 (μM) for inhibition of DXR enzyme |
|---|---|
| Target Compound Data | 27.5 μM |
| Comparator Or Baseline | Epigallocatechin gallate (EGCG): 210 μM |
| Quantified Difference | GCG is approximately 7.6 times more potent than EGCG |
| Conditions | In vitro enzyme inhibition assay using recombinant DXR |
Why This Matters
This data identifies Catechin 5-O-gallate as the preferred tool compound for studies targeting the bacterial MEP pathway, where EGCG would be an ineffective substitute.
- [1] Hui, X., et al. (2017). Antimicrobial mechanism of epigallocatechin gallate and gallocatechin gallate: They target 1-deoxy-d-xylulose 5-phosphate reductoisomerase. Archives of Biochemistry and Biophysics, 622, 1-8. View Source
